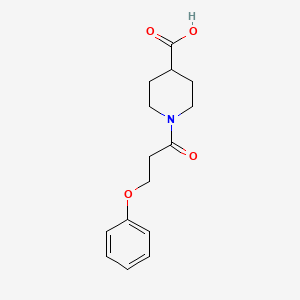
1-(1-Thiophen-2-ylethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(1-Thiophen-2-ylethyl)piperazine consists of a six-membered ring containing two nitrogen atoms.Chemical Reactions Analysis
Piperazine derivatives, including 1-(1-Thiophen-2-ylethyl)piperazine, can undergo various chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
1-(1-Thiophen-2-ylethyl)piperazine is a powder at room temperature . Its molecular weight is 196.31.Aplicaciones Científicas De Investigación
Allosteric Enhancers of the A1 Adenosine Receptor
A series of derivatives including 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene have been synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor. These compounds demonstrate significant activity in binding and functional studies, indicating potential therapeutic applications (Romagnoli et al., 2008).
Antidepressant Research
The synthesis of 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives, including thiophene derivatives, has been explored for potential antidepressant applications with a dual mode of action, involving serotonin reuptake inhibition and 5-HT1A receptor affinity (Pérez-Silanes et al., 2001).
Antimicrobial Activity
Derivatives such as 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine have shown potent antimicrobial activity, including against gram-negative bacterial strains and fungi, suggesting their potential in addressing infectious diseases (Mishra & Chundawat, 2019).
Anticancer Potential
Polyfunctional substituted 1,3-thiazoles with piperazine substituents have exhibited significant anticancer activity in vitro on various cancer cell lines, highlighting their therapeutic potential in oncology (Turov, 2020).
Synthesis of Psychiatric Medications
Derivatives like 1-(benzo[b]thiophen-4-yl)piperazine have been synthesized via novel methods, showing potential for use in the synthesis of antipsychotic drugs such as brexpiprazole (Kumar et al., 2018).
Antitubercular Agents
Novel compounds involving thiophene and piperazine moieties have been synthesized and shown potent antitubercular activity, indicating a potential new avenue for treating tuberculosis (Marvadi et al., 2019).
Molecular Associations for Diabetes Treatment
Studies on molecular associations between thiophene-piperazine derivatives and other compounds have shown improvements in solubility, with potential applications in treating diabetes (Devine et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(1-thiophen-2-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-9(10-3-2-8-13-10)12-6-4-11-5-7-12/h2-3,8-9,11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNYFCJKJIBFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Thiophen-2-yl)ethyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

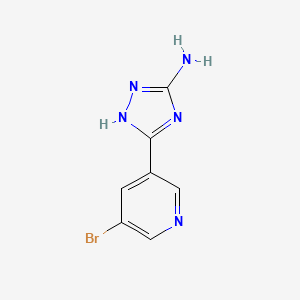
![N-benzyl-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2598888.png)
![2-[8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2598889.png)



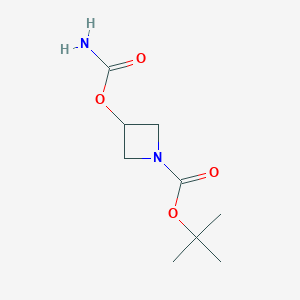
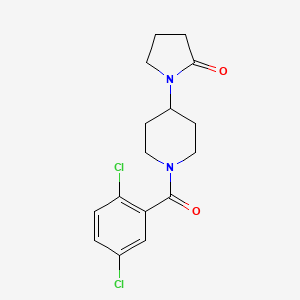
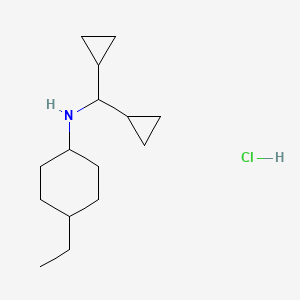
![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B2598902.png)
![3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride](/img/structure/B2598904.png)
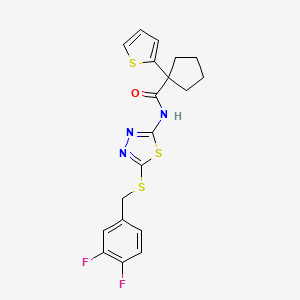
![ethyl 2-(6-chloro-2-oxo-2H-chromen-3-yl)-4-oxo-3,4,5,6-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2598906.png)
